molecular formula C6H12O B108607 cis-2,5-Dimethyltetrahydrofuran CAS No. 2144-41-4

cis-2,5-Dimethyltetrahydrofuran

Cat. No. B108607
CAS RN: 2144-41-4
M. Wt: 100.16 g/mol
InChI Key: OXMIDRBAFOEOQT-OLQVQODUSA-N
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Description

Cis-2,5-dimethyltetrahydrofuran (cis-DMTHF) is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of organic synthesis. It is a chiral molecule that is commonly used as a solvent, reagent, and building block in organic chemistry.

Mechanism Of Action

The mechanism of action of cis-2,5-Dimethyltetrahydrofuran is not well understood. However, it is believed that it acts as a hydrogen donor and a Lewis base, which makes it an excellent reagent in organic synthesis.

Biochemical And Physiological Effects

Cis-DMTHF has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

Cis-DMTHF has several advantages for lab experiments. It is a stable and non-reactive solvent, which makes it ideal for sensitive reactions. It is also a chiral molecule, which makes it useful in asymmetric synthesis. However, it has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for research on cis-2,5-Dimethyltetrahydrofuran. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of its potential applications in the field of medicine, such as drug delivery systems. Additionally, research could be conducted to explore its potential as a biofuel.
Conclusion:
Cis-DMTHF is a chiral molecule that has gained significant attention in recent years due to its potential applications in organic synthesis. It is synthesized by various methods, and its mechanism of action is not well understood. It has been extensively used in organic synthesis and has several advantages for lab experiments. However, its potential applications in other fields, such as medicine and biofuels, are still being explored. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

Cis-DMTHF can be synthesized by various methods, including the reduction of furfural, the hydrogenation of 2,5-dimethylfuran, and the reduction of 2,5-dimethyl-2,5-hexanediol. The most common method for the synthesis of cis-2,5-Dimethyltetrahydrofuran is the hydrogenation of 2,5-dimethylfuran using a metal catalyst such as palladium or platinum.

Scientific Research Applications

Cis-DMTHF has been extensively used in organic synthesis as a solvent, reagent, and building block. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

2144-41-4

Product Name

cis-2,5-Dimethyltetrahydrofuran

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2R,5S)-2,5-dimethyloxolane

InChI

InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

OXMIDRBAFOEOQT-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C

SMILES

CC1CCC(O1)C

Canonical SMILES

CC1CCC(O1)C

synonyms

rel-(2R,5S)-Tetrahydro-2,5-dimethylfuran;  cis-2,5-Dimethyloxolane;  cis-2,5-Dimethyltetrahydrofuran;  cis-Tetrahydro-2,5-dimethylfuran; 

Origin of Product

United States

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